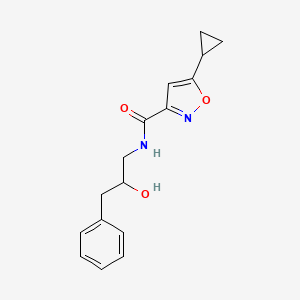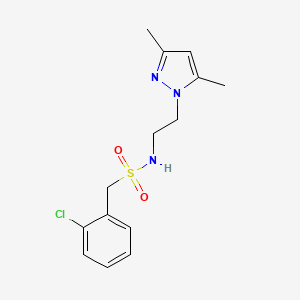
(Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)thiazolidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)thiazolidin-4-ol is a chemical compound that belongs to the thiazolidinone family. It is a yellow crystalline solid that has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of (Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)thiazolidin-4-ol is not fully understood. However, it is believed to exert its antimicrobial and antifungal activity by inhibiting the growth of bacterial and fungal cells. It has been shown to inhibit the activity of enzymes such as tyrosinase and β-glucosidase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been found to exhibit metal ion sensing properties and fluorescence properties, which make it a potential candidate for use as a sensor and fluorescent probe.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)thiazolidin-4-ol in lab experiments include its potent antimicrobial, antifungal, and anticancer properties, as well as its metal ion sensing and fluorescence properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
The future directions for (Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)thiazolidin-4-ol include further studies to fully understand its mechanism of action and potential use as a metal ion sensor and fluorescent probe. It also includes investigating its potential use as an enzyme inhibitor and developing new derivatives with improved properties. Furthermore, it could be studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis method of (Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)thiazolidin-4-ol involves the condensation of 3-nitrobenzaldehyde and thiosemicarbazide in the presence of acetic acid as a catalyst. The resulting product is then treated with methyl iodide to obtain this compound. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
(Z)-3-methyl-2-(methylimino)-4-(3-nitrophenyl)thiazolidin-4-ol has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as a metal ion sensor, fluorescent probe, and enzyme inhibitor.
Propriétés
IUPAC Name |
3-methyl-2-methylimino-4-(3-nitrophenyl)-1,3-thiazolidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-12-10-13(2)11(15,7-18-10)8-4-3-5-9(6-8)14(16)17/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXVTGXYRBEFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(CS1)(C2=CC(=CC=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2912383.png)
![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2912389.png)



![(1S,2R,4R,6S)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2912395.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2912399.png)


